

Application Notes and Protocols: Labrafil M 1944 CS for Topical Drug Delivery

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Labrafil® M 1944 CS, chemically known as Oleoyl Polyoxyl-6 Glycerides, is a nonionic, water-dispersible surfactant widely utilized in pharmaceutical formulations.[1][2] It is composed of mono-, di-, and triglycerides, along with PEG-6 mono- and diesters of oleic acid.[1] In topical drug delivery, Labrafil® M 1944 CS serves multiple functions: it acts as a powerful solubilizer for poorly water-soluble active pharmaceutical ingredients (APIs), functions as a co-emulsifier to enhance the stability of creams and lotions, and serves as a penetration enhancer to improve drug permeation across the stratum corneum.[1][3][4] Its ability to self-emulsify in aqueous media makes it a valuable component in the development of advanced delivery systems such as microemulsions, emulgels, and foams.[1][2]

Physicochemical Properties

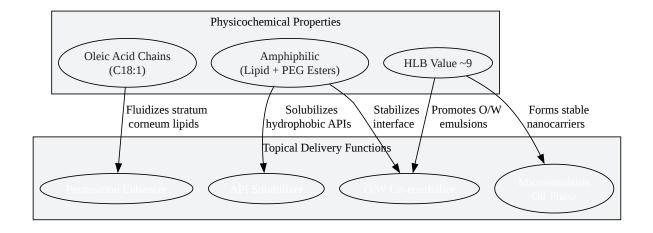
Understanding the properties of **Labrafil**® M 1944 CS is crucial for formulation development. Key quantitative parameters are summarized below.



Property	Value	Source	
Chemical Name	Oleoyl Polyoxyl-6 Glycerides	[1]	
Appearance	Liquid	[1][2]	
HLB Value	9 ± 1	[1]	
Viscosity @ 20°C	75 - 95 mPa.s	[1][2]	
Composition	Mono-, di-, triglycerides and PEG-6 esters of oleic acid	[1]	

Key Functions in Topical Formulations

The unique chemical structure of **Labrafil**® M 1944 CS imparts several key functionalities beneficial for topical drug delivery.



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Caption: Relationship between properties and functions of Labrafil M 1944 CS.



Performance Data in Topical Formulations

Labrafil® M 1944 CS has been successfully incorporated into various topical systems, demonstrating its efficacy as a formulation excipient.

Formulation Characterization

The following table summarizes characterization data from studies that used **Labrafil**® M 1944 CS as the oil phase in microemulsion formulations.

Formulation Component	API	Droplet Size (nm)	Viscosity (cP)	рН	Source
Oil: Labrafil® M 1944 CS	Acyclovir	< 100 (unloaded)	40-160	5.5-6.5	[5]
Surfactant: Tween 80					
Co- surfactant: n- Butanol					
Oil: Labrafil® M 1944 CS	Nimodipine	69 - 82	25 - 32	4 - 6	[6]
Surfactant: Tween 20					
Co- surfactant: PEG 400	-				

In Vitro Skin Permeation

Formulations containing **Labrafil**® M 1944 CS have shown significant enhancement in drug permeation across the skin.



API	Formulation Type	Substrate	Permeation Flux (µg/cm²/h)	Enhanceme nt Over Control	Source
Nimodipine	O/W Microemulsio n	Excised Rat Skin	407 ± 90	~2.2-fold increase in flux	[6]
Control	Drug in Solution	Excised Rat Skin	186 ± 130	N/A	[6]

Safety and Biocompatibility

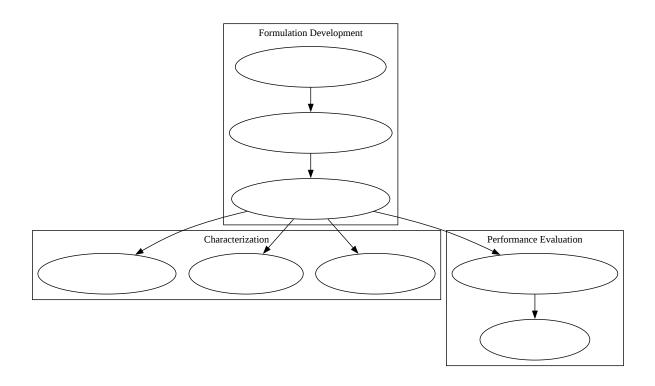
In vitro cytotoxicity studies have been conducted to assess the safety of **Labrafil**® M 1944 CS on skin cells. It has been shown to be less cytotoxic than model irritants like Triton X-100.[7]

Cell Line	Assay	IC50 Concentration (μg/mL)	Source
Human Keratinocytes (HaCaT)	MTT	351.4 ± 1.1	[7]
Primary Skin Fibroblasts (FB)	MTT	436.4 ± 1.2	[7]

Experimental Protocols

The following protocols provide a general framework for developing and evaluating a topical microemulsion using **Labrafil**® M 1944 CS.





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Caption: Experimental workflow for a Labrafil M 1944 CS topical formulation.

Protocol: Microemulsion Formulation Development

This protocol details the preparation of an oil-in-water (O/W) microemulsion using the aqueous titration method.



Materials:

- Active Pharmaceutical Ingredient (API)
- Oil Phase: Labrafil® M 1944 CS
- Surfactant (e.g., Tween 80, Labrasol®)
- Co-surfactant (e.g., Transcutol® P, Propylene Glycol)
- Aqueous Phase: Purified Water or buffer
- Vortex mixer, magnetic stirrer, analytical balance

Procedure:

- API Solubilization: Dissolve the predetermined amount of API into the oil phase (Labrafil® M 1944 CS) with gentle heating or vortexing until a clear solution is obtained.
- Surfactant/Co-surfactant Mixture (S_{mix}): In a separate vial, accurately weigh and mix the surfactant and co-surfactant at a predetermined ratio (e.g., 1:1, 2:1, or 3:1 w/w). Mix thoroughly using a vortex mixer.
- Mixing Oil and S_{mix}: Add the API-loaded oil phase to the S_{mix} mixture. Vortex until a clear, homogenous mixture is formed.
- Aqueous Titration: Place the mixture on a magnetic stirrer. Slowly add the aqueous phase dropwise to the oil/S_{mix} mixture with constant, gentle stirring.
- Endpoint Determination: Continue titration until the mixture turns from a clear solution to a transparent, low-viscosity microemulsion. The endpoint signifies the formation of a stable O/W microemulsion.
- Equilibration: Allow the prepared microemulsion to equilibrate at room temperature for at least 24 hours before further characterization.

Protocol: In Vitro Skin Permeation Testing (IVPT)

Methodological & Application





This protocol describes the use of a Franz diffusion cell to assess the permeation of an API from a **Labrafil®** M 1944 CS formulation through an excised skin sample.

Materials & Equipment:

- Franz diffusion cells
- Excised skin (e.g., porcine ear, human cadaver, or rodent skin)[8]
- Receptor Medium: Phosphate Buffered Saline (PBS) pH 7.4, often with a solubilizing agent (e.g., 0.5-2% Volpo) to maintain sink conditions.
- Microemulsion formulation
- Control formulation (e.g., API suspension/solution)
- Magnetic stirrer, water bath/circulator, syringe, and needles
- Analytical instrument for API quantification (e.g., HPLC-UV)

Procedure:

- Cell Setup: Set up the Franz diffusion cells and connect them to a circulating water bath to maintain the skin surface temperature at 32°C.[9]
- Receptor Chamber Filling: Fill the receptor chamber with pre-warmed, de-gassed receptor medium, ensuring no air bubbles are trapped beneath the skin.[10] Add a small magnetic stir bar.
- Skin Mounting: Carefully mount the excised skin sample between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.
- Equilibration: Allow the mounted skin to equilibrate with the receptor medium for 30-60 minutes.
- Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the **Labrafil**® M 1944 CS microemulsion or control formulation evenly onto the skin surface in the donor chamber.



- Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200-500 μL) from the receptor chamber via the sampling arm.[10]
- Receptor Medium Replacement: Immediately after each sample is taken, replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.
- Sample Analysis: Analyze the collected samples for API concentration using a validated analytical method (e.g., HPLC).
- Data Analysis: Calculate the cumulative amount of API permeated per unit area (μg/cm²) and plot this against time. The slope of the linear portion of the curve represents the steady-state flux (J_{ss}).

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